MMAF intermediate 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H36N2O6 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1 |

InChI Key |

RDNYSJATGQDZQN-BTHPGYMESA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

MMAF Intermediate 1: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Synthetic Context of a Key Precursor to Monomethyl Auristatin F

Abstract

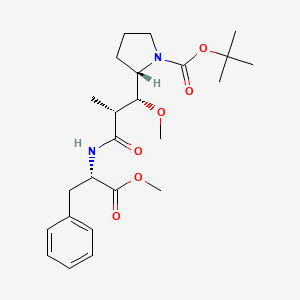

MMAF intermediate 1, identified by its CAS number 161485-82-1, is a crucial synthetic precursor in the manufacturing of Monomethyl auristatin F (MMAF). MMAF is a highly potent antineoplastic agent utilized as a cytotoxic payload in several antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the synthetic role of this compound. The information is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and ADC technology.

Chemical Structure and Identity

This compound is an organic compound that serves as a building block in the convergent synthesis of the pentapeptide MMAF. Its systematic name is tert-butyl (2S)-2-((2R,3R)-3-((S)-1-((S)-2-(methylamino)propanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoate.

The chemical structure of this compound incorporates several key features that are ultimately part of the final MMAF molecule. This includes a tert-butyl protecting group on the C-terminal phenylalanine residue, which is removed in a later synthetic step.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 161485-82-1[1] |

| Molecular Formula | C₂₄H₃₆N₂O₆[1] |

| Molecular Weight | 448.55 g/mol [1] |

| SMILES | O=C(N1--INVALID-LINK----INVALID-LINK--C(N--INVALID-LINK--=O)CC2=CC=CC=C2)=O">C@@HOC)OC(C)(C)C[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of synthetic intermediates is critical for process optimization, formulation, and ensuring the quality of the final active pharmaceutical ingredient. While some specific physical properties of this compound are not extensively reported in publicly available literature, computational predictions and data from safety data sheets provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 94.17 Ų | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.9375 | |

| Hydrogen Bond Acceptors | 6 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 8 | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Generally soluble in organic solvents such as dimethyl sulfoxide. | |

| Stability | Stable under recommended storage conditions (-20°C, protect from light, stored under nitrogen). |

Role in the Synthesis of Monomethyl Auristatin F (MMAF)

This compound is a key component in the total synthesis of MMAF. The synthesis of complex peptides like MMAF is typically achieved through a convergent approach, where smaller peptide fragments are synthesized separately and then coupled together. This strategy improves overall yield and facilitates purification.

The general synthetic scheme for MMAF involves the preparation of key peptide fragments, followed by their sequential coupling. This compound represents a protected dipeptide or a larger fragment that is further elaborated to construct the final pentapeptide structure of MMAF.

Below is a logical workflow illustrating the position of an intermediate like this compound in the broader synthesis of MMAF.

Caption: Convergent synthesis workflow for MMAF.

Experimental Protocols: General Methodology for Peptide Coupling

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the formation of the amide bonds within this molecule follows standard peptide coupling procedures. The following is a generalized protocol for the coupling of amino acid or peptide fragments, which is central to the synthesis of MMAF and its intermediates.

Objective: To form an amide bond between a carboxylic acid-containing fragment (Fragment A) and an amine-containing fragment (Fragment B).

Materials:

-

Fragment A (with a free carboxylic acid)

-

Fragment B (with a free amine)

-

Coupling agents (e.g., HATU, HBTU, EDCI/HOBt)

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, TEA)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Dissolution: Dissolve Fragment A and the coupling agents in the anhydrous solvent under an inert atmosphere.

-

Activation: Stir the mixture at room temperature for a predetermined time to activate the carboxylic acid of Fragment A.

-

Addition of Amine: Add Fragment B and the tertiary amine base to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and water-soluble byproducts.

-

Purification: Purify the resulting coupled product using column chromatography (e.g., silica gel or reversed-phase HPLC) to obtain the desired intermediate.

Caption: General workflow for peptide coupling.

Mechanism of Action of the Final Product: MMAF

This compound is not pharmacologically active itself; its importance lies in its role as a precursor to MMAF. MMAF is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

When incorporated into an ADC, the antibody component targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized, and the MMAF payload is released inside the cell, where it can then exert its cytotoxic effect.

Caption: Mechanism of action of an MMAF-ADC.

Conclusion

This compound is a well-defined chemical entity that plays a critical, albeit transient, role in the synthesis of the potent anti-cancer agent MMAF. While detailed public data on some of its specific physical properties are limited, its chemical structure and role in established synthetic pathways are understood. For researchers and professionals in ADC development, a thorough understanding of the properties and synthesis of such intermediates is paramount for the efficient and controlled production of these complex and life-saving therapeutics.

References

Synthesis of MMAF Intermediate 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of a crucial intermediate in the preparation of Monomethyl Auristatin F (MMAF) drug-linkers for Antibody-Drug Conjugates (ADCs). For the purpose of this guide, "MMAF Intermediate 1" is identified as Fmoc-Val-Cit-PAB-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-citrullinyl-p-aminobenzyl alcohol). This intermediate is a cornerstone in the construction of the enzymatically cleavable Val-Cit linker, widely employed in the targeted delivery of cytotoxic payloads to cancer cells.

Synthesis Pathway Overview

The synthesis of Fmoc-Val-Cit-PAB-OH is a multi-step process that involves the sequential coupling of amino acids and a spacer unit. The pathway is designed to ensure high diastereoselectivity and good overall yields. The general strategy involves the initial preparation of a protected citrulline-PAB alcohol moiety, followed by the coupling of valine.

A common synthetic route proceeds as follows:

-

Protection of L-Citrulline: The synthesis begins with the protection of the α-amino group of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Coupling with p-Aminobenzyl Alcohol (PABOH): The protected L-citrulline is then coupled with p-aminobenzyl alcohol to form Fmoc-Cit-PABOH.

-

Fmoc Deprotection: The Fmoc protecting group on the citrulline residue is removed to expose the free amine.

-

Dipeptide Formation: The resulting H-Cit-PABOH is coupled with Fmoc-protected valine (Fmoc-Val-OSu) to yield the target intermediate, Fmoc-Val-Cit-PAB-OH.

This approach is favored as it has been shown to minimize epimerization at the citrulline stereocenter, a critical factor for the biological activity of the final ADC.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH and its subsequent conversion.

| Step | Product | Reported Yield | Reference(s) |

| Fmoc protection of L-Citrulline | Fmoc-L-Citrulline | >96% | [1] |

| Coupling with p-Aminobenzyl Alcohol | Fmoc-Cit-PABOH | 80% | [1] |

| Dipeptide Formation | Fmoc-Val-Cit-PAB-OH | 85-95% | [1][2] |

| Fmoc Deprotection | H-Val-Cit-PAB-OH | Not specified | [3] |

| Coupling with Maleimidocaproic Acid | Mc-Val-Cit-PAB-OH | 85-97% | |

| Overall Yield (from L-Citrulline to Mc-Val-Cit-PAB-OH) | Mc-Val-Cit-PAB-OH | ~50% | **** |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH.

Protocol 1: Synthesis of Fmoc-Cit-PABOH

This protocol describes the coupling of Fmoc-protected L-citrulline with p-aminobenzyl alcohol.

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve Fmoc-L-Citrulline (1.0 equivalent) and p-aminobenzyl alcohol in DMF.

-

Add HATU as the coupling reagent.

-

Add DIPEA (1.0 equivalent) to the reaction mixture. Note: Using an excess of base can lead to significant Fmoc deprotection and lower yields.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the product, Fmoc-Cit-PABOH, is isolated and purified. A reported method for purification is flash column chromatography.

Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol details the formation of the dipeptide by coupling Fmoc-Valine to the deprotected Cit-PABOH moiety.

Materials:

-

Fmoc-Cit-PABOH

-

Piperidine

-

Dimethylformamide (DMF)

-

Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-valine)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Fmoc Deprotection of Fmoc-Cit-PABOH:

-

Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF (0.2 M).

-

Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4 hours.

-

Remove the solvent and excess piperidine under reduced pressure.

-

Sonicate the resulting residue in diethyl ether, then discard the ether. Wash the solid with CH₂Cl₂ and dry under vacuum. The resulting H-Cit-PABOH can be used directly in the next step.

-

-

Dipeptide Coupling:

-

Dissolve the dried H-Cit-PABOH in DMF (0.2 M).

-

Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.

-

Remove DMF under reduced pressure.

-

Dissolve the crude product in methanol and prepare a slurry with celite for column loading.

-

Purify the product by silica gel flash column chromatography using a gradient of 1-12% MeOH in CH₂Cl₂ to obtain Fmoc-Val-Cit-PAB-OH as a white solid.

-

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound (Fmoc-Val-Cit-PAB-OH).

This guide provides a foundational understanding of the synthesis of a key intermediate for MMAF-based ADCs. The presented protocols, based on published literature, offer a starting point for researchers in the field. Optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

- 1. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Val-cit-PAB-OH synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MMAF and its Intermediates in Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a payload, connected by a chemical linker. The efficacy of an ADC is critically dependent on each of these components. Monomethyl Auristatin F (MMAF) has emerged as a pivotal payload due to its potent anti-mitotic activity and distinct physicochemical properties. This technical guide delves into the role of MMAF and its key synthetic precursors, such as MMAF Intermediate 1, in the development of next-generation ADCs. We will explore its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols essential for its evaluation.

MMAF is a synthetic analogue of dolastatin 10, a natural antineoplastic agent isolated from the sea hare Dolabella auricularia.[1][2] Unlike its well-known counterpart monomethyl auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[3][4] This characteristic reduces its ability to cause "bystander" killing of adjacent antigen-negative cells, a property that can be advantageous for minimizing off-target toxicity.[3] The synthesis of this complex pentapeptide is a multi-step process that relies on the creation and coupling of key building blocks, such as this compound.

The Synthesis of MMAF: The Role of Intermediate 1

The total synthesis of MMAF is a complex process due to its multiple chiral centers and unusual amino acid residues. A common and efficient manufacturing strategy is a convergent synthesis, where key fragments of the molecule are prepared independently and then coupled together to form the final peptide backbone.

This compound (CAS No. 161485-82-1) is one of these critical building blocks. Structurally, it is a protected dipeptide fragment, Boc-Dolaproine-Phe-OMe. It represents the P3 and P2 positions of the final auristatin peptide core. This intermediate is carefully synthesized and purified before being coupled with other fragments to construct the full MMAF molecule. The diagram below illustrates a generalized workflow for the convergent synthesis of MMAF, highlighting the position of Intermediate 1.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for MMAF is the potent inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.

The process begins when an MMAF-bearing ADC binds to a target antigen on a cancer cell surface and is internalized, typically through endocytosis. The ADC is trafficked to the lysosome, where the linker is cleaved or the antibody is degraded, releasing the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, preventing their assembly into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

References

Navigating the Synthesis of Potent Antibody-Drug Conjugates: A Technical Guide to MMAF Intermediate 1

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on Monomethyl Auristatin F (MMAF) intermediate 1. As a critical building block in the synthesis of the highly potent anti-cancer agent MMAF, a thorough understanding of this intermediate is paramount for the successful development of next-generation antibody-drug conjugates (ADCs). This document outlines the core physicochemical properties of MMAF intermediate 1, its pivotal role in the synthesis of MMAF, and the ultimate mechanism of action of the final active compound.

Core Properties of this compound

This compound is a crucial precursor in the multi-step synthesis of Monomethyl Auristatin F, a synthetic antineoplastic agent. Due to its role as an intermediate, detailed public information regarding specific experimental protocols for its standalone synthesis, purification, and characterization is limited. However, its fundamental properties are well-documented and essential for its use in further synthetic steps.

| Property | Value | Source |

| CAS Number | 161485-82-1 | [1][2][3] |

| Molecular Formula | C₂₄H₃₆N₂O₆ | [2][3] |

| Molecular Weight | 448.55 g/mol |

Role in MMAF Synthesis: A Conceptual Workflow

This compound is an integral component in the total synthesis of MMAF. The general strategy for producing MMAF involves the sequential coupling of various amino acid and peptide-like fragments. While specific, publicly available protocols detailing the precise reaction conditions for this compound are scarce, the following diagram illustrates a conceptual workflow for the synthesis of an ADC incorporating MMAF, highlighting the position of a synthetic intermediate.

Mechanism of Action of the Final Product: MMAF

The biological activity of interest lies with the final product, MMAF. As a potent antimitotic agent, MMAF functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics is critical for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

When integrated into an ADC, the monoclonal antibody component targets a specific antigen on the surface of cancer cells. Following binding, the ADC is internalized, and the MMAF payload is released, where it can then exert its cytotoxic effects. The signaling cascade initiated by MMAF-induced microtubule disruption is a key area of study for understanding its efficacy.

Experimental Protocols: General Considerations

Purification of intermediates and the final MMAF product would likely involve techniques such as column chromatography (e.g., silica gel or reversed-phase) and characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

This technical guide serves as a foundational resource for professionals engaged in the development of antibody-drug conjugates. A comprehensive understanding of the synthesis and properties of key intermediates like this compound is crucial for the advancement of this promising class of cancer therapeutics.

References

Understanding the Synthesis of Monomethyl Auristatin F (MMAF) from a Key Intermediate

Introduction

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy. Its synthesis is a complex, multi-step process. This guide focuses on a crucial, final-stage transformation in the synthesis of the drug-linker construct, specifically the conjugation of the maleimidocaproyl (mc) linker to the free amine of the auristatin F peptide core. For the purposes of this document, we will define the fully formed auristatin F peptide as "Intermediate 1." This final coupling step is essential for creating the linker-payload combination that can then be conjugated to a monoclonal antibody.

The Core Reaction: From Auristatin F to MMAF

The synthesis of MMAF from Intermediate 1 (Auristatin F) involves the formation of an amide bond between the N-terminal amine of the auristatin F peptide and the carboxylic acid of the maleimidocaproyl (mc) linker. This reaction is a standard peptide coupling, often facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A common coupling agent used for this transformation is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The solvent of choice is often a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of all reactants.

Below is a diagram illustrating this key synthetic step.

Caption: Synthetic pathway from Intermediate 1 (Auristatin F) to MMAF.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of MMAF from Auristatin F. The data is compiled from various literature sources and represents typical outcomes for this type of peptide coupling reaction.

| Parameter | Value/Condition |

| Reactants | |

| Intermediate 1 | Auristatin F (free amine) |

| Linker | 6-maleimidohexanoic acid |

| Reagents | |

| Coupling Agent | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) |

| Base | DIPEA (N,N-diisopropylethylamine) |

| Solvent | DMF (N,N-dimethylformamide) |

| Reaction Conditions | |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 - 4 hours |

| Yield & Purity | |

| Typical Yield | > 90% |

| Purity (by HPLC) | > 95% |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of MMAF from Intermediate 1 (Auristatin F).

Materials:

-

Intermediate 1 (Auristatin F)

-

6-maleimidohexanoic acid

-

BOP reagent

-

DIPEA

-

Anhydrous DMF

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-maleimidohexanoic acid (1.1 equivalents) and BOP reagent (1.1 equivalents) in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Addition of Intermediate 1: In a separate flask, dissolve Intermediate 1 (Auristatin F, 1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Coupling Reaction: Add the solution of Intermediate 1 to the activated linker solution.

-

Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC every hour until the starting material (Intermediate 1) is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the final MMAF product.

-

-

Characterization: Confirm the identity and purity of the synthesized MMAF using techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of MMAF.

Conclusion

The synthesis of MMAF from the auristatin F peptide core (Intermediate 1) is a well-established and efficient process. The use of standard peptide coupling reagents like BOP allows for a high-yielding reaction under mild conditions. This final step is critical in the overall production of MMAF-based ADCs, enabling the attachment of the potent cytotoxic agent to the antibody via the maleimide group of the linker. The protocol and data presented provide a comprehensive overview for researchers and professionals in the field of drug development.

A Technical Guide to the Solubility of MMAF Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Monomethyl auristatin F (MMAF) is a potent antimitotic agent used in antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process involving numerous intermediates. The physicochemical properties of these intermediates, such as solubility, are critical for process development, optimization, and scale-up. This document provides a technical overview of the solubility characteristics of a representative MMAF intermediate and outlines the standard methodologies for its determination. While "MMAF intermediate 1" is not a universally defined compound, this guide will refer to a common early-stage precursor, an N-terminally protected dipeptide, as a representative example for the purpose of illustrating solubility concepts and experimental design.

Introduction to MMAF and its Intermediates

Monomethyl auristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10. Its complex structure necessitates a sophisticated synthetic route, often involving the sequential coupling of non-proteinogenic amino acids. The intermediates in this synthesis are typically peptide fragments with varying polarity and functional groups, which dictate their solubility in different solvent systems. Understanding and controlling the solubility of these intermediates is paramount for achieving high yields, purity, and efficient downstream processing.

The solubility of a given intermediate will depend on factors such as:

-

The presence of protecting groups (e.g., Boc, Fmoc).

-

The number and nature of the amino acid residues.

-

The presence of free carboxylic acids or amines.

-

The crystalline form of the solid.

Solubility Profile of a Representative MMAF Intermediate

Precise, publicly available solubility data for a compound specifically named "this compound" is not available, as this is not a standardized nomenclature. However, we can present a representative solubility profile for a typical early-stage intermediate, such as an N-protected dipeptide (e.g., Boc-Val-Dil-OH). The following table summarizes expected solubility behavior in common laboratory solvents.

Table 1: Representative Solubility of a Protected Dipeptide Intermediate

| Solvent Class | Solvent Name | Formula | Polarity Index | Expected Solubility (mg/mL) at 25°C | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 | Often used as a reaction solvent; high solubilizing power for peptides. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 | Excellent solvent for a wide range of organic compounds. | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | 10 - 50 | Commonly used in reversed-phase chromatography. | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 50 - 100 | Good for less polar compounds; can be used in synthesis and workup. | |

| Polar Protic | Methanol (MeOH) | CH₄O | 5.1 | 20 - 70 | Good general-purpose solvent for moderately polar compounds. |

| Ethanol (EtOH) | C₂H₆O | 4.3 | 10 - 40 | Solubility is typically lower than in methanol. | |

| Water | H₂O | 10.2 | < 0.1 | Expected to be very poorly soluble due to hydrophobic protecting groups. | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 | Excellent solvent for protected peptides. |

| Toluene | C₇H₈ | 2.4 | < 1 | Poorly soluble in highly non-polar aromatic solvents. | |

| Heptane/Hexane | C₇H₁₆ / C₆H₁₄ | 0.1 | < 0.1 | Insoluble; often used as an anti-solvent for precipitation. |

Note: The values presented are illustrative estimates for a representative intermediate and should be confirmed experimentally for any specific compound.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

MMAF intermediate solid powder

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

MMAF intermediate 1 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin F (MMAF) intermediate 1, a key component in the synthesis of the potent anti-cancer agent MMAF. This document details its chemical properties, analytical methodologies for quality control, and its role in the broader context of Antibody-Drug Conjugate (ADC) development.

Introduction to MMAF and its Intermediate

Monomethyl Auristatin F (MMAF) is a synthetic antineoplastic agent that functions as a potent inhibitor of tubulin polymerization. By disrupting microtubule formation, MMAF effectively halts cell division and induces apoptosis in rapidly dividing cancer cells.[][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical payload component in the design of Antibody-Drug Conjugates (ADCs).[] ADCs utilize a monoclonal antibody to selectively deliver cytotoxic agents like MMAF to tumor cells, thereby minimizing systemic toxicity.[2]

MMAF intermediate 1 is a crucial precursor in the chemical synthesis of MMAF.[3] The quality and purity of this intermediate are paramount to ensuring the final MMAF product meets the stringent requirements for its use in ADCs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the final MMAF product.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 161485-82-1 | |

| Molecular Formula | C₂₄H₃₆N₂O₆ | |

| Molecular Weight | 448.55 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | -20°C, protect from light, stored under nitrogen |

Table 2: Quality Control Specifications for MMAF

| Test | Specification | Reference |

| Purity (by HPLC) | ≥98% | |

| Appearance | White to Off-white Solid | |

| Solubility | Soluble in DMF (Slightly), DMSO (Slightly), Methanol (Slightly), Water (Slightly) |

Experimental Protocols

Detailed analytical methods are essential for the quality control of MMAF and its intermediates. The following sections describe common experimental protocols used in their analysis.

HPLC is a fundamental technique for determining the purity of MMAF and its intermediates.

-

Objective: To separate and quantify the main compound from any impurities.

-

Method: A common method involves reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks. A yield of approximately 73% can be achieved after purification by HPLC.

-

LC-MS is a powerful tool for confirming the identity of MMAF and for studying its metabolism. A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic characteristics of MMAF.

-

Objective: To confirm the molecular weight of the synthesized compound and identify any metabolites.

-

Method:

-

Chromatography: Similar to HPLC, a C18 column with a gradient elution is used to separate the components.

-

Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to confirm the molecular weight of the target compound and to elucidate the structure of any metabolites.

-

-

Calibration: Calibration curves are typically acceptable over a concentration range from 3.02 to 2200 ng/mL using quadratic regression.

-

For MMAF-conjugated ADCs, HIC is used to determine the drug-to-antibody ratio (DAR), a critical quality attribute.

-

Objective: To separate ADC species with different numbers of conjugated MMAF molecules.

-

Method:

-

Principle: The separation is based on the hydrophobicity of the ADC species. As the number of hydrophobic MMAF molecules increases, the retention time on the HIC column also increases.

-

Column: A column with a hydrophobic stationary phase is used.

-

Mobile Phase: A reverse salt gradient is typically employed to elute the ADC species.

-

Analysis: The resulting chromatogram shows peaks corresponding to the naked antibody (DAR=0) and various drug-loaded species (e.g., DAR=2, 4, 6, 8). The average DAR can be calculated from the relative peak areas.

-

Diagrams

The following diagram illustrates a generalized workflow for the synthesis of MMAF.

Caption: Generalized workflow for the synthesis of MMAF via SPPS.

This diagram depicts the mechanism by which an MMAF-based ADC exerts its cytotoxic effects on a cancer cell.

References

Unlocking the Potential of Antibody-Drug Conjugates: A Technical Guide to MMAF Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics of Monomethyl Auristatin F (MMAF) intermediate 1, a crucial building block in the synthesis of the potent cytotoxic payload, MMAF, for Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its physicochemical properties, synthesis, and role in the development of next-generation targeted cancer therapies.

Introduction to MMAF and its Significance in ADCs

Antibody-Drug Conjugates are a revolutionary class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The efficacy of an ADC is contingent on the interplay of its three components: a monoclonal antibody for specific tumor antigen targeting, a stable linker, and a potent cytotoxic payload.

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent, an analog of the natural product dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[1] This characteristic can be advantageous in reducing off-target toxicity. MMAF intermediate 1 is a key precursor in the chemical synthesis of the final MMAF payload.[2][3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its synthesis, purification, and subsequent conjugation. While detailed experimental data is limited due to its nature as a synthetic intermediate, key computational and vendor-supplied data are summarized below.

| Property | Value | Source |

| CAS Number | 161485-82-1 | |

| Molecular Formula | C₂₄H₃₆N₂O₆ | |

| Molecular Weight | 448.55 g/mol | |

| Topological Polar Surface Area (TPSA) | 94.17 Ų | ChemScene |

| Predicted LogP | 2.9375 | ChemScene |

| Hydrogen Bond Acceptors | 6 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 8 | ChemScene |

| Storage Conditions | -20°C, protect from light, stored under nitrogen |

Synthesis of MMAF from Intermediate 1: A Generalized Pathway

The synthesis of MMAF is a multi-step process, and this compound represents a significant milestone in this pathway. While detailed, step-by-step proprietary protocols are not publicly available, a generalized synthetic scheme can be constructed based on patent literature. The synthesis typically involves the coupling of peptide fragments. This compound is a dipeptide fragment that is further elongated to form the final pentapeptide structure of MMAF.

The following diagram illustrates a logical workflow for the synthesis of an MMAF-containing drug-linker from its intermediates, based on information from patent filings.

Mechanism of Action of MMAF-based ADCs

The cytotoxic effect of MMAF-based ADCs is initiated upon binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and its trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active MMAF payload. MMAF then exerts its potent anti-mitotic activity by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.

The signaling cascade leading to apoptosis is complex and involves the activation of caspases.

References

Introduction to auristatin synthesis intermediates

An In-depth Technical Guide to the Synthesis of Auristatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatins represent a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] Due to their profound cytotoxicity, auristatins are key payloads in the design of antibody-drug conjugates (ADCs), a therapeutic modality that leverages monoclonal antibodies for targeted delivery of cytotoxic agents to cancer cells.[1][3] This targeted approach enhances the therapeutic window by minimizing systemic exposure. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent auristatin analogues utilized in clinically approved ADCs.

The complex, multi-step synthesis of auristatins relies on the precise assembly of unique amino acid and peptide fragments. This guide provides a detailed exploration of the core intermediates, synthetic strategies, and experimental considerations in the synthesis of auristatins, intended to be a valuable resource for professionals in oncology, medicinal chemistry, and drug development.

Core Structure and Key Intermediates

The backbone of auristatins is a pentapeptide-like structure. For instance, the core of MMAE is composed of four amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, capped with a C-terminal norephedrine derivative. The synthesis of these complex molecules necessitates the preparation of several key building blocks.

Some of the crucial intermediates in the synthesis of auristatins include:

-

Dolaisoleucine (Dil): A key chiral amino acid residue.

-

Dolaproine (Dap): Another unique amino acid component.

-

Protected Amino Acids: Such as Boc-L-Dolaisoleucine and other N-terminally protected amino acids.

-

Peptide Fragments: Dipeptide and tripeptide intermediates are synthesized separately and then coupled in a convergent synthesis strategy.

A pivotal intermediate in the synthesis of MMAE is designated as Intermediate-9 , which is tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate. This intermediate serves as a precursor to the dolaisoleucine (Dil) residue.

Synthetic Strategies

The total synthesis of auristatins is a complex process due to the presence of multiple chiral centers and unusual amino acid residues. The two primary strategies employed are convergent synthesis and solid-phase peptide synthesis (SPPS).

Convergent Synthesis

This is the most common approach for auristatin synthesis. It involves the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages to assemble the complete pentapeptide. For example, a common route for MMAF synthesis involves the preparation of a P1-P3 tripeptide fragment and a P4-P5 dipeptide fragment, followed by their coupling. This strategy can often lead to higher overall yields for complex molecules.

Solid-Phase Peptide Synthesis (SPPS)

While less common for the synthesis of the entire pentapeptide, SPPS has been successfully used for preparing certain auristatin analogues and fragments. This method involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids.

Key Synthetic Reactions and Reagents

The synthesis of auristatin intermediates involves several critical chemical transformations, primarily peptide coupling and the use of protecting groups.

Peptide Coupling

The formation of the amide bonds between the amino acid residues is achieved using various peptide coupling reagents. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions like epimerization. Commonly used coupling reagents in auristatin synthesis include:

-

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Uronium/Aminium Reagents: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high reactivity and fast coupling times.

-

Phosphonium Reagents: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which is particularly effective for coupling sterically hindered N-methyl amino acids.

Protecting Groups

To prevent unwanted side reactions during peptide coupling, the functional groups of the amino acids (amino and carboxyl groups) are protected. Common protecting groups used in auristatin synthesis include:

-

tert-Butoxycarbonyl (Boc): Used for N-terminal protection and is typically removed with a strong acid like trifluoroacetic acid (TFA).

-

Fluorenylmethyloxycarbonyl (Fmoc): Another common N-terminal protecting group, which is removed by a weak base such as piperidine.

-

Carboxybenzyl (Cbz): Used for N-terminal protection and is typically removed by hydrogenolysis.

-

Ester Protecting Groups: Methyl or tert-butyl esters are used to protect the C-terminal carboxylic acid and are removed by saponification or acidolysis, respectively.

Quantitative Data on Synthesis Intermediates

The efficiency of each synthetic step is crucial for the overall yield of the final auristatin product. The following tables summarize reported yields and purity for key intermediates and coupling steps in auristatin synthesis. It is important to note that these values can vary based on specific reaction conditions and scale.

| Step/Intermediate | Product | Reported Yield | Purity | Reference(s) |

| Coupling of N-Boc-D-Val-Dil with dolaphenine | Protected MMAE | ~85% | ≥98.5% | |

| Solid-phase synthesis of MeVal-Val-Dil-Dap-Phe | MMAF on resin | ~73% (cleaved) | High | |

| Conjugation of MMAE-maleimide linker to peptide | NH2-PDC-1 | 78% | >99% | |

| Conjugation of MMAE-maleimide linker to peptide | DOTA-PDC-1 | 89% | >99% |

Experimental Protocols

This section provides illustrative methodologies for key experiments in auristatin synthesis, based on published literature. These protocols are intended as a general guide and would require optimization for specific laboratory conditions.

Synthesis of an N-Methylated Amino Acid Intermediate

N-methylation of L-Valine:

-

Dissolve L-valine in methanol.

-

Add paraformaldehyde and sodium cyanoborohydride to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to obtain N-methyl-L-valine.

Peptide Coupling to Form a Dipeptide Intermediate

Synthesis of Dolaproine-Phenylalanine Methyl Ester Dipeptide:

-

Dissolution: Dissolve N-Boc-dolaproine, phenylalanine methyl ester (H-Phe-OMe), 1-hydroxybenzotriazole (HOBt), and triethylamine (Et3N) in dichloromethane (CH2Cl2).

-

Coupling: Cool the solution to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

-

Stir the reaction at room temperature overnight.

-

Work-up and Purification: Perform a standard aqueous work-up to remove excess reagents and by-products. The protected dipeptide is then purified, typically by column chromatography.

Deprotection of an Intermediate

Boc Deprotection:

-

Dissolve the Boc-protected peptide intermediate in a solution of 4M HCl in 1,4-dioxane.

-

Stir the solution for 1 hour at room temperature.

-

Remove the solvent under reduced pressure to yield the deprotected peptide hydrochloride salt.

Visualization of Synthetic Pathways and Mechanism of Action

Convergent Synthesis of MMAE

The following diagram illustrates a convergent synthetic pathway for Monomethyl Auristatin E (MMAE), highlighting the coupling of key peptide fragments.

Caption: Convergent synthesis of MMAE.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the general workflow for the synthesis of an auristatin analogue using SPPS.

Caption: General workflow for SPPS.

Mechanism of Action and Apoptotic Signaling

Auristatins exert their potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

References

Methodological & Application

Application Note: Elucidating the Structure of MMAF Intermediate 1 via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of synthetic intermediates of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used in antibody-drug conjugates (ADCs). While specific, publicly available assigned NMR data for "MMAF intermediate 1" (CAS 161485-82-1; Molecular Formula: C24H36N2O6) is limited, this note outlines a comprehensive NMR-based methodology for its characterization. The protocols and data presented for a representative Boc-protected dipeptide, Boc-L-Val-L-Phe-OMe, are illustrative of the techniques required to confirm the structure, purity, and stereochemical integrity of MMAF intermediates.

Introduction

Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent.[1] As a component of antibody-drug conjugates, it is targeted to cancer cells, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] The synthesis of MMAF involves a multi-step process with several key intermediates. "this compound" is one such precursor, and its precise structural confirmation is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure determination of organic molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships, thereby enabling complete structural assignment.

Structural Elucidation Workflow

The structural confirmation of this compound would follow a systematic workflow involving a series of NMR experiments. The general process is outlined in the diagram below.

Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

Representative Structure and NMR Data

Caption: Structure of the representative dipeptide Boc-L-Val-L-Phe-OMe.

Table 1: Representative ¹H NMR Data for Boc-L-Val-L-Phe-OMe (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phe-NH | 6.5 - 6.8 | d | ~7.5 | 1H |

| Phe-Ar-H | 7.1 - 7.3 | m | - | 5H |

| Val-NH | 5.0 - 5.2 | d | ~8.5 | 1H |

| Phe-CαH | 4.8 - 4.9 | m | - | 1H |

| Val-CαH | 4.1 - 4.2 | dd | 8.5, 5.0 | 1H |

| OCH₃ | 3.70 | s | - | 3H |

| Phe-CβH₂ | 3.0 - 3.2 | m | - | 2H |

| Val-CβH | 2.1 - 2.2 | m | - | 1H |

| Boc-(CH₃)₃ | 1.42 | s | - | 9H |

| Val-CγH₃ | 0.9 - 1.0 | d | ~6.8 | 6H |

Table 2: Representative ¹³C NMR Data for Boc-L-Val-L-Phe-OMe (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Phe C=O | 172.0 |

| Val C=O | 171.5 |

| Boc C=O | 155.5 |

| Phe Cγ (Ar Cq) | 136.0 |

| Phe Cδ/Cε/Cζ (Ar CH) | 129.3, 128.6, 127.1 |

| Boc C(CH₃)₃ | 80.0 |

| Val Cα | 59.0 |

| Phe Cα | 53.5 |

| OCH₃ | 52.3 |

| Phe Cβ | 38.0 |

| Val Cβ | 31.0 |

| Boc (CH₃)₃ | 28.3 |

| Val Cγ | 19.0, 17.8 |

Experimental Protocols

1. Sample Preparation

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. 1D ¹H NMR Spectroscopy

-

Purpose: To obtain a proton spectrum, providing information on chemical shifts, signal integrations, and coupling patterns.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 1 - 5 seconds.

-

Temperature: 298 K.

-

3. 1D ¹³C NMR Spectroscopy

-

Purpose: To obtain a carbon spectrum, identifying all unique carbon environments.

-

Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 - 200 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

-

4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Gradient-selected COSY (cosygpqf or similar).

-

Number of Increments (F1): 256 - 512.

-

Scans per Increment: 8 - 16.

-

Spectral Width (F1 and F2): 0 - 12 ppm.

-

Processing: Sine-bell window function followed by Fourier transform.

-

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify which protons are directly attached to which carbons.

-

Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2 or similar).

-

Number of Increments (F1): 128 - 256.

-

Scans per Increment: 16 - 64.

-

¹H Spectral Width (F2): 0 - 12 ppm.

-

¹³C Spectral Width (F1): 0 - 160 ppm.

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.

-

Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Program: Gradient-selected HMBC (hmbcgplpndqf or similar).

-

Number of Increments (F1): 256 - 512.

-

Scans per Increment: 32 - 128.

-

Long-range J-coupling delay: Optimized for 4 - 8 Hz.

-

Conclusion

The structural integrity of synthetic intermediates is paramount in the production of complex pharmaceutical agents like MMAF. The application of a suite of NMR experiments, as detailed in this note, provides a robust and reliable method for the complete structural elucidation and verification of this compound. By systematically applying 1D and 2D NMR techniques, researchers can confidently confirm the identity and purity of their synthetic intermediates, ensuring the quality and consistency of the final ADC product.

References

Application Note: Protocol for the Site-Specific Conjugation of MMAF to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the conjugation of a maleimide-activated Monomethyl Auristatin F (MMAF) derivative to a monoclonal antibody (mAb). This process, central to the creation of Antibody-Drug Conjugates (ADCs), enables the targeted delivery of the potent cytotoxic MMAF payload to cancer cells. The protocol covers the partial reduction of antibody interchain disulfide bonds, the conjugation reaction with a pre-synthesized MMAF-linker intermediate, and the subsequent purification and characterization of the resulting ADC. This method focuses on cysteine-directed conjugation, a widely used strategy that yields a controlled and relatively homogeneous product.[1]

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing capacity of cytotoxic agents.[1][2] An ADC's efficacy is critically dependent on its three components: the antibody, the cytotoxic payload, and the linker connecting them.[3]

Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, a process essential for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes. This feature reduces off-target toxicity, making it an excellent payload for targeted delivery via an ADC.

This protocol details the conjugation of an MMAF derivative to an antibody via a thiol-maleimide linkage. This widely adopted strategy involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive free thiol groups, which then react with a maleimide group on the drug-linker. For the purpose of this protocol, "Intermediate 1" is defined as a maleimide-activated MMAF, such as Maleimido-caproyl-MMAF (Mc-MMAF) .

Experimental Workflow Overview

The overall process involves three main stages: antibody reduction, conjugation with the MMAF-linker, and purification and characterization of the final ADC product.

Caption: High-level workflow for the synthesis of an MMAF-ADC.

Detailed Experimental Protocols

Part A: Antibody Reduction

This step partially reduces the interchain disulfide bonds of the antibody to generate a controlled number of free sulfhydryl (thiol) groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials:

-

Monoclonal Antibody (mAb): e.g., IgG1 at 5-10 mg/mL.

-

Reduction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed.

-

TCEP Hydrochloride Solution: 10 mM in degassed water.

Procedure:

-

Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.

-

Add a calculated molar excess of TCEP solution to the antibody. A starting point of a 10-20 fold molar excess of TCEP per antibody is recommended. The exact ratio must be optimized for each specific antibody to achieve the desired average Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

After incubation, cool the reaction mixture on ice. The reduced antibody should be used immediately in the conjugation step.

| Parameter | Recommended Value | Purpose |

| Antibody Concentration | 5 mg/mL | Optimal for reaction efficiency. |

| TCEP Molar Excess | 10-20x over mAb | To reduce interchain disulfides; optimize for target DAR. |

| Incubation Temperature | 37°C | Promotes efficient reduction. |

| Incubation Time | 1-2 hours | Sufficient time for partial reduction. |

Table 1: Recommended parameters for antibody reduction.

Part B: MMAF-Linker Conjugation

In this step, the maleimide-activated MMAF intermediate is added to the reduced antibody, where it reacts with the newly generated free thiol groups to form a stable thioether bond.

Materials:

-

Reduced mAb from Part A.

-

Intermediate 1 (Mc-MMAF): 10 mM stock solution in an organic solvent like DMSO.

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4, degassed.

-

Quenching Reagent: 100 mM N-acetylcysteine in water.

Procedure:

-

To the reduced antibody solution, add the Mc-MMAF stock solution. A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is a typical starting point.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.

-

The resulting crude ADC mixture is now ready for purification.

| Parameter | Recommended Value | Purpose |

| Drug-Linker Molar Excess | 1.5-2x over available thiols | Drives the conjugation reaction to completion. |

| Final DMSO Concentration | <10% (v/v) | Prevents antibody denaturation and aggregation. |

| Incubation Temperature | Room Temperature (20-25°C) | Allows for efficient and controlled conjugation. |

| Incubation Time | 1 hour | Sufficient time for the thiol-maleimide reaction. |

Table 2: Recommended parameters for the conjugation reaction.

Part C: ADC Purification

Purification is essential to remove unconjugated antibody, free drug-linker, and aggregates, and to isolate ADC species with the desired DAR profile. Hydrophobic Interaction Chromatography (HIC) is a key method for separating ADCs based on their DAR, as each conjugated MMAF molecule increases the overall hydrophobicity of the protein.

Materials:

-

HIC Column (e.g., Butyl or Phenyl Sepharose).

-

HIC Buffer A (Binding Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

HIC Buffer B (Elution Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0.

-

Formulation Buffer: e.g., PBS, pH 7.4.

Procedure:

-

Equilibrate the HIC column with HIC Buffer A.

-

Dilute the quenched conjugation mixture with HIC Buffer A to promote binding to the column.

-

Load the diluted sample onto the column.

-

Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DAR values are more hydrophobic and will elute later in the gradient.

-

Collect fractions and analyze them by UV-Vis spectroscopy or HPLC to identify those containing the desired ADC species (e.g., DAR4).

-

Pool the desired fractions and perform buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.

Part D: ADC Characterization

The purified MMAF-ADC must be thoroughly characterized to determine its critical quality attributes.

1. Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical parameter influencing the ADC's efficacy and safety. It can be determined by several methods:

-

Hydrophobic Interaction Chromatography (HIC-HPLC): As used in purification, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted area of each peak.

-

Reversed-Phase HPLC (RP-HPLC): The ADC can be reduced to separate light and heavy chains. The weighted peak area of each drug-conjugated chain is used to calculate the average DAR.

-

Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or reduced ADC provides precise mass measurements, allowing for accurate DAR calculation.

| DAR Species | Description | Elution Profile (HIC) |

| DAR 0 | Unconjugated Antibody | Elutes first |

| DAR 2 | Antibody with 2 MMAF molecules | Intermediate elution |

| DAR 4 | Antibody with 4 MMAF molecules (Target) | Intermediate elution |

| DAR 6 | Antibody with 6 MMAF molecules | Late elution |

| DAR 8 | Antibody with 8 MMAF molecules | Elutes last |

Table 3: Expected HIC elution profile for cysteine-conjugated ADC species.

2. Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

3. Potency Analysis:

-

In Vitro Cell Cytotoxicity Assay: The biological activity of the MMAF-ADC is confirmed by performing a dose-response cytotoxicity assay on an antigen-positive cancer cell line.

MMAF Mechanism of Action

The therapeutic effect of an MMAF-ADC is initiated upon binding to a target antigen on a cancer cell surface, followed by internalization.

Caption: Mechanism of action for an MMAF-based ADC.

Once internalized, the ADC is trafficked to lysosomes, where proteases cleave the linker, releasing the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, potently inhibiting their polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and, ultimately, programmed cell death (apoptosis).

References

Application Notes and Protocols for Hydrophobic Interaction Chromatography (HIC) in the Purification of MMAF-ADCs

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently used as a payload in ADCs. The conjugation process, which typically involves linking the drug-linker to the antibody through cysteine or lysine residues, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[1] This heterogeneity can significantly impact the ADC's efficacy and safety profile. Therefore, robust purification methods are crucial to ensure a consistent and well-characterized product.

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical and preparative technique ideally suited for the separation and purification of ADC species based on their DAR.[1][3] The conjugation of hydrophobic drug-linkers like MMAF to an antibody increases its overall hydrophobicity in a DAR-dependent manner. HIC separates molecules based on these differences in hydrophobicity, allowing for the isolation of specific DAR species. This application note provides a detailed protocol and key considerations for the purification of MMAF-ADCs using HIC.

Principle of HIC for ADC Separation

HIC separates proteins based on their surface hydrophobicity. In a high-salt mobile phase, the hydrophobic patches on the protein surface are exposed and interact with the hydrophobic ligands of the HIC stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase, which reduces the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity. For ADCs, species with a higher DAR are more hydrophobic and therefore bind more strongly to the HIC column, eluting at lower salt concentrations.

Experimental Protocols

A general workflow for the purification of MMAF-ADCs using HIC involves several key steps, from initial conjugation to final formulation.

1. Materials and Buffers

-

HIC Column: Butyl or Phenyl chemistry columns are commonly used.

-

Buffer A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

-

Alternative Buffers: In some cases, isopropanol may be added to the mobile phase to improve resolution. For example, Buffer B can be 25 mM Sodium Phosphate, pH 6.95 with 25% Isopropanol.

2. Sample Preparation

-

Following the conjugation reaction and quenching, the crude ADC mixture needs to be prepared for HIC.

-

Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column. The final salt concentration should be optimized to ensure the ADC binds effectively to the column without causing precipitation.

3. HIC Protocol

-

Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of HIC Buffer A.

-

Sample Loading: Load the diluted ADC sample onto the equilibrated column.

-

Elution: Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). A typical gradient might be from 0% to 100% Buffer B over 20-30 CVs. The steepness of the gradient is a critical parameter for optimizing the resolution between different DAR species.

-

Fraction Collection: Collect fractions throughout the elution gradient. Species with higher DARs are more hydrophobic and will elute later in the gradient.

-

Column Cleaning and Storage: After elution, wash the column with Buffer B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).

4. Post-Purification Processing

-

Fraction Analysis: Analyze the collected fractions to determine the DAR of each peak. This can be done using techniques such as UV-Vis spectroscopy (as the drug and antibody have different absorbance maxima), reversed-phase HPLC, or mass spectrometry.

-

Pooling and Desalting: Pool the fractions containing the desired DAR species.

-

Perform a buffer exchange into a suitable formulation buffer using methods like tangential flow filtration (TFF) or a desalting column.

Data Presentation: HIC Parameters for ADC Purification

The following table summarizes typical HIC parameters reported for the purification and analysis of auristatin-based ADCs, including MMAF.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column Chemistry | Phenyl (e.g., Phenyl-5PW) | Butyl (e.g., Butyl-NPR) | Ether (e.g., Ether-5PW) |

| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 25 mM Na₃PO₄, pH 6.95 | 1.5 M (NH₄)₂SO₄, 25 mM K₃PO₄, pH 7.0 | 2 M NaCl, 50 mM Na₃PO₄, pH 7.0 |

| Mobile Phase B | 25 mM Na₃PO₄, pH 6.95 / 25% IPA (v/v) | 25 mM K₃PO₄, pH 7.0 / 25% IPA (v/v) | 50 mM Na₃PO₄, pH 7.0 / 10% ACN / 10% IPA (v/v/v) |

| Gradient | Linear gradient of decreasing salt concentration | Linear gradient over 15 minutes | Linear gradient over 50 minutes |

| Flow Rate | Typically 0.5 - 1.0 mL/min | Not specified | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient | 30 °C |

Note: The optimal conditions, including salt type, pH, and gradient slope, may need to be empirically determined for each specific MMAF-ADC.

Conclusion

Hydrophobic Interaction Chromatography is an indispensable technique for the purification and characterization of MMAF-ADCs. By leveraging the increased hydrophobicity imparted by the MMAF payload, HIC allows for the effective separation of ADC species with different drug-to-antibody ratios. This enables the production of more homogeneous and well-defined ADCs, which is critical for ensuring their safety and efficacy. The protocols and parameters outlined in this application note provide a solid foundation for researchers and drug development professionals working with MMAF-ADCs.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of MMAF Intermediate 1 in Plasma

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MMAF intermediate 1, a key precursor in the synthesis of the potent anti-cancer agent Monomethyl Auristatin F (MMAF). The method utilizes protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this intermediate in biological matrices, particularly for pharmacokinetic and process monitoring studies.

Introduction

Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The synthesis of MMAF involves several key intermediates, with this compound being a critical precursor.[1][3] Accurate quantification of this intermediate is essential for optimizing reaction conditions, ensuring purity of the final product, and for preclinical and clinical pharmacokinetic studies of ADCs. This document provides a detailed protocol for a robust LC-MS/MS method to quantify this compound in plasma.

Experimental

-

This compound (C₂₄H₃₆N₂O₆, MW: 448.55) reference standard[4]

-

Stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound (recommended) or a structurally similar compound.

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Control plasma (e.g., rat, mouse, human)

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC, Shimadzu Nexera)

-

Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Thermo Fisher TSQ, Agilent Triple Quad)

-

Analytical column: Kinetex F5 Core-shell column (2.1 × 100 mm, 1.7 µm, Phenomenex) or equivalent

A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of plasma proteins.

-

Thaw plasma samples and standards on ice.

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic separation is crucial for resolving the analyte from matrix interferences.

-

Column: Kinetex F5 Core-shell, 2.1 × 100 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-1.0 min: 20% B

-

1.0-5.0 min: 20% to 95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 20% B (Re-equilibration)

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion [M+H]⁺ m/z 449.3 → Product ion (specific fragment to be determined experimentally)

-

Internal Standard: To be determined based on the specific IS used.

-

Data Analysis and Quantitative Results

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The quantitative performance of the method is summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development and research. This method can be adapted for other biological matrices with appropriate validation.

References

In-Process Controls for the Synthesis of MMAF Intermediate 1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). The synthesis of MMAF involves a multi-step process, with the quality of each intermediate directly impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Robust in-process controls (IPCs) are therefore essential to monitor and control the manufacturing process, ensuring the consistent production of high-quality intermediates.

This document provides detailed application notes and protocols for the in-process controls for the synthesis of a key precursor, MMAF Intermediate 1. For the purpose of these notes, this compound is defined as N-tert-butoxycarbonyl-L-valyl-L-alaninyl-L-phenylalanine methyl ester . This intermediate is a crucial building block in the total synthesis of MMAF.

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through a stepwise peptide coupling strategy. The following diagram illustrates the logical workflow of the synthesis and the points at which in-process controls are applied.

Caption: Synthesis and In-Process Control Workflow for this compound.

In-Process Control (IPC) Summary